molecular formula C7H6N2O2 B144585 5-Propynyluracil CAS No. 134700-29-1

5-Propynyluracil

Cat. No. B144585
M. Wt: 150.13 g/mol
InChI Key: UJBCLAXPPIDQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817664

Procedure details

A dry 250 mL round-bottomed flask was charged with 5-iodouridine (10 g, 27 mmol Aldrich), anhydrous pyridine (30 mL) and acetic anhydride (30mL). The reaction was stirred at room temperature for 30 minutes under a nitrogen atmosphere and the solvent removed in vacuo. The compound was diluted with toluene (2 ×50 mL) and the toluene removed in vacuo. The product was purified on a 75 g flash chromatography column which was eluted with 90:10 (v:v) CHC13 :MeOH. The appropriate fractions were combined and concentrated to give the title compound as a white foam. This was used directly in the next stage.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3](=[O:18])[NH:4][C:5](=[O:17])[N:6]([CH:16]=1)[C@@H]1O[C@H](CO)[C@@H](O)[C@H]1O.C(OC(=O)C)(=O)C.N1C=C[CH:29]=[CH:28][CH:27]=1>>[C:27]([C:2]1[C:3](=[O:18])[NH:4][C:5](=[O:17])[NH:6][CH:16]=1)#[C:28][CH3:29]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C(NC(N([C@H]2[C@H](O)[C@H](O)[C@@H](CO)O2)C1)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 minutes under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
The compound was diluted with toluene (2 ×50 mL)
CUSTOM
Type
CUSTOM
Details
the toluene removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified on a 75 g flash chromatography column which
WASH
Type
WASH
Details
was eluted with 90:10 (v:v)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#CC)C=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.